Fimasartan Potassium Trihydrate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
1020110-23-9 |
|---|---|
Molecular Formula |
C27H36KN7O4S |
Molecular Weight |
593.8 g/mol |
IUPAC Name |
potassium;2-[2-butyl-4-methyl-6-oxo-1-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide;trihydrate |
InChI |
InChI=1S/C27H30N7OS.K.3H2O/c1-5-6-11-24-28-18(2)23(16-25(36)33(3)4)27(35)34(24)17-19-12-14-20(15-13-19)21-9-7-8-10-22(21)26-29-31-32-30-26;;;;/h7-10,12-15H,5-6,11,16-17H2,1-4H3;;3*1H2/q-1;+1;;; |
InChI Key |
IJEKJHQBGZFMMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=C(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)CC(=S)N(C)C)C.O.O.O.[K+] |
Origin of Product |
United States |
Synthetic Methodologies and Process Chemistry of Fimasartan Potassium Trihydrate
Advanced Synthetic Routes for the Chemical Entity
The synthesis of fimasartan (B1672672) is a multi-step process that has evolved to optimize yield, purity, and industrial applicability. Various synthetic strategies have been reported, primarily focusing on the efficient construction of the core pyrimidinone structure and the subsequent attachment of the biphenyl-tetrazole side chain.
Multi-step Reaction Pathways and Mechanism Elucidation
A common synthetic approach for fimasartan involves several key transformations. One patented method outlines a synthesis beginning with the reaction of a pyrimidine (B1678525) derivative with a protected biphenyl-tetrazole moiety. google.com This pathway can be summarized as follows:
Condensation and Cyclization: The synthesis often starts with the construction of a substituted pyrimidine ring system.
N-Alkylation: A crucial step involves the N-alkylation of the pyrimidine nitrogen with a bromomethyl-biphenyl derivative. To avoid the formation of O-alkylation byproducts, which are challenging to separate, alternative strategies have been developed. One such strategy utilizes 2-cyano-4'-bromomethyl biphenyl (B1667301), which avoids the need for protecting groups like trityl on the tetrazole ring, thereby simplifying the process and reducing costs. google.com
Thionation: The pyrimidinone oxygen is converted to a thioamide using a thionating agent like Lawesson's reagent. google.comgoogle.com
Tetrazole Formation: The tetrazole ring is often formed in the later stages of the synthesis from a nitrile precursor using reagents such as sodium azide, frequently catalyzed by a Lewis acid like zinc chloride. google.com
Salt Formation: The final step is the reaction of the fimasartan free acid with a potassium source, such as potassium hydroxide (B78521), in a suitable solvent mixture like isopropanol (B130326) and water, to yield fimasartan potassium. google.com
Identification and Characterization of Key Synthetic Intermediates
The control and characterization of intermediates are paramount for ensuring the final drug substance meets stringent purity requirements. Key intermediates in the synthesis of fimasartan include:
2-(2-butyl-4-hydroxy-6-methylpyrimidin-5-yl)-N,N-dimethylacetamide: A core pyrimidine intermediate. google.com
N-(triphenylmethyl)-5-(4'-bromomethyl-biphenyl-2-yl) tetrazole: A protected side-chain intermediate. google.com
2-cyano-4'-bromomethyl biphenyl: An alternative, unprotected side-chain intermediate. google.com
Fimasartan (free acid form): The immediate precursor to the final salt. google.com
These intermediates are rigorously characterized using a suite of analytical techniques to confirm their structure and purity. These methods typically include:
High-Performance Liquid Chromatography (HPLC): For assessing purity and quantifying impurities. researchgate.netirjpms.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.
Mass Spectrometry (MS): For confirming the molecular weight.
Infrared (IR) Spectroscopy: To identify functional groups.
A table summarizing key intermediates is provided below.
| Intermediate Name | Molecular Formula | Role in Synthesis |
| 2-(2-butyl-4-hydroxy-6-methylpyrimidin-5-yl)-N,N-dimethylacetamide | C₁₃H₂₁N₃O₂ | Core pyrimidine building block |
| N-(triphenylmethyl)-5-(4'-bromomethyl-biphenyl-2-yl) tetrazole | C₃₃H₂₇BrN₄ | Protected biphenyl-tetrazole side-chain |
| 2-cyano-4'-bromomethyl biphenyl | C₁₄H₁₀BrN | Unprotected biphenyl side-chain |
| Fimasartan (free acid) | C₂₇H₃₁N₇OS | Final intermediate before salt formation |
Preparation and Crystallization of Fimasartan Potassium Trihydrate and Related Hydrates
The control of the crystalline form of fimasartan potassium is critical for its stability, dissolution, and ultimately, its bioavailability. The trihydrate is the commercially preferred form. epo.org
Optimized Preparation Techniques for Trihydrate Form
The preparation of this compound involves a carefully controlled crystallization process. A typical procedure involves dissolving the fimasartan free acid and a stoichiometric amount of potassium hydroxide in a mixed solvent system, such as isopropanol and water or acetone (B3395972) and water. google.com The solution is then heated to reflux, followed by cooling to induce crystallization. google.com The resulting solid is filtered, washed, and dried under specific temperature conditions (e.g., 50-70°C) to obtain the desired trihydrate. google.com The water content of the final product is a critical quality attribute. google.com The use of direct compression for tableting can help avoid the loss of water of crystallization that might occur during wet granulation. google.com
Controlled Crystallization of Monohydrate from Trihydrate Precursors
In addition to the trihydrate, a monohydrate crystalline form of fimasartan potassium has been identified and characterized. epo.orggoogle.com This form is reported to have excellent stability with respect to moisture and temperature. epo.orggoogle.com The monohydrate can be prepared from the trihydrate through a controlled crystallization process. epo.orggoogle.com This can be achieved by dissolving the trihydrate in an organic solvent, such as ethanol (B145695) or a mixture of acetonitrile (B52724) and methanol (B129727), at an elevated temperature (e.g., 70-90°C), followed by cooling to allow the monohydrate to crystallize. epo.orggoogle.com The resulting crystals are then dried under reduced pressure. epo.orggoogle.com The ability to controllably prepare different hydrated forms is important for understanding the solid-state landscape of the drug substance and ensuring the consistency of the desired polymorph in the final drug product.
Process Optimization and Scale-Up Considerations in Chemical Synthesis
The successful transition of the this compound synthesis from the laboratory to an industrial scale requires careful process optimization and scale-up studies. The primary goals are to ensure the process is robust, safe, cost-effective, and environmentally sustainable while consistently delivering a product of high quality. researchgate.netmdpi.com
Key considerations for optimization and scale-up include:
Minimizing Impurities: The formation of byproducts, such as O-alkylation products and other process-related impurities, must be minimized through careful control of reaction conditions. google.compharmaffiliates.com
Reagent Selection: The use of more efficient and less hazardous reagents, such as replacing N-(trityl)-5-(4'-bromomethyl biphenyl-2-yl) tetrazole with 2-cyano-4'-bromomethyl biphenyl, can simplify the process and reduce costs. google.com
Solvent Management: The selection of appropriate solvents and the implementation of solvent recovery and recycling protocols are important for both economic and environmental reasons.
Crystallization Control: The crystallization step is critical for isolating the desired trihydrate form with a consistent particle size distribution, which impacts the dissolution rate and bioavailability. amazonaws.compatsnap.com
Avoiding Chromatographic Purification: Developing a process that avoids the need for column chromatography for purification is highly desirable for large-scale production, as it reduces solvent consumption and cost. Recrystallization is a more scalable purification method. google.com
Solid State Pharmaceutical Science and Crystal Engineering of Fimasartan Potassium Trihydrate
Polymorphism and Pseudopolymorphism Studies
Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, while pseudopolymorphism includes solvates or hydrates, where solvent molecules are incorporated into the crystal lattice. The active ingredient in the commercially available formulation is fimasartan (B1672672) potassium salt trihydrate. epo.orggoogle.com
Research has identified and characterized several crystalline forms of fimasartan potassium, most notably the trihydrate and a monohydrate form. epo.org These forms can be distinguished by analytical techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
The trihydrate form is the basis of the commercial product. epo.org Its preparation involves dissolving the fimasartan potassium salt in a mixture of water and tetrahydrofuran, followed by crystallization, filtration, and drying. google.com
A novel monohydrate crystal form has also been developed and characterized. epo.orggoogle.com This form is noted for its uniform particle size, which is advantageous for formulation processes. google.com The monohydrate can be prepared by crystallizing fimasartan potassium trihydrate from various organic solvents, including methanol (B129727), ethanol (B145695), and acetone (B3395972), followed by drying under reduced pressure. google.com
The distinct crystal lattices of the monohydrate and trihydrate forms result in unique PXRD patterns. The monohydrate form exhibits characteristic peaks at specific diffraction angles (2θ), clearly distinguishing it from the trihydrate. epo.orggoogle.com
Table 1: Comparative Physicochemical Characterization Data for Fimasartan Potassium Hydrates
| Property | Fimasartan Potassium Monohydrate | This compound |
|---|---|---|
| PXRD Peaks (2θ) | 6.67±0.2, 7.62±0.2, 11.03±0.2, 15.32±0.2, 16.49±0.2, 20.12±0.2, 25.65±0.2, 27.28±0.2 epo.orggoogle.com | Characterized by a distinct PXRD pattern as shown in Figure 3 of patent CN104854099B. google.com |
| DSC Endotherm | ~267 °C to ~268 °C google.comgoogle.com | Characterized by a distinct DSC curve as shown in Figure 4 of patent EP2927226A1. epo.org |
| Water Content | Stable with <1% water loss at 50°C and 60°C. google.com | Loses ~2.75% water after 2 hours at 50°C and ~9% at 60°C. google.com |
This table presents data derived from patent literature and may vary based on specific experimental conditions.
The interconversion between different forms of fimasartan potassium is a key area of study. The trihydrate form, when dried at 60°C for 24 hours, can convert into an anhydrous form. epo.org This anhydride (B1165640) can then slowly revert to the trihydrate when exposed to room temperature and more rapidly under conditions of high humidity. epo.org
The monohydrate form is prepared through a controlled transformation from the trihydrate. This process involves crystallizing the trihydrate from specific organic solvents, demonstrating a deliberate pathway to achieve the desired, more stable monohydrate form. google.com
Environmental factors, particularly temperature and humidity, significantly impact the stability of fimasartan potassium's crystal forms. The trihydrate form shows susceptibility to temperature changes, losing a significant amount of water when heated. google.com Specifically, at 60°C, the trihydrate can lose about 9% of its water content. google.com
In contrast, the monohydrate form demonstrates superior thermal stability. google.comgoogle.com Studies show that the monohydrate loses less than 1% of its water content at both 50°C and 60°C. google.com This increased stability under heating conditions is a significant advantage for manufacturing processes that may involve drying or coating steps. google.com This stability makes the monohydrate form less susceptible to changes in water content due to temperature variations, a desirable characteristic for a pharmaceutical solid. google.comgoogle.com
Co-crystallization Strategies for Enhancing Physicochemical Performance
Beyond polymorphism, crystal engineering strategies like co-crystallization are being explored to enhance the properties of fimasartan. Fimasartan is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low solubility and high permeability. amazonaws.com Improving its solubility through methods like co-crystallization can potentially enhance its bioavailability. amazonaws.com
Researchers have successfully developed co-crystals of fimasartan to address its solubility challenges. amazonaws.com One notable example is a co-crystal of this compound (FPT) with L-Proline (FPT-LP), which was synthesized at a 1:2 stoichiometric ratio. amazonaws.com
The synthesis of these co-crystals has been achieved using several methods:
Solvent Evaporation: This technique involves dissolving a molar ratio of fimasartan and a selected "coformer" (like L-Proline) in a solvent mixture (e.g., methanol:water). The solution is then evaporated, leaving the solid co-crystal powder. amazonaws.com
Supercritical Fluid Extraction (SFE): This scalable method involves placing the fimasartan and coformer mixture in a vessel and exposing it to CO2 under supercritical conditions (e.g., 100 bar and 80°C), demonstrating a pathway for industrial production. amazonaws.com
The formation and stability of co-crystals are governed by specific intermolecular interactions between the API and the coformer. In the case of the fimasartan co-crystal with L-Proline, in silico studies and structural analysis have been used to understand these interactions. amazonaws.com The primary binding mechanisms identified include:
Intermolecular Hydrogen Bonding: This is a strong, directional interaction that plays a crucial role in holding the fimasartan and coformer molecules together in a defined crystal lattice.
π-π Stacking: This non-covalent interaction occurs between the aromatic rings present in the fimasartan structure and potentially the coformer, further stabilizing the co-crystal structure. amazonaws.com
The successful formation of these co-crystals, stabilized by hydrogen bonding and π-π stacking, presents a promising strategy for modifying the crystal structure of fimasartan to improve its physicochemical properties. amazonaws.com
Methodologies for Scalable Co-crystal Formation
The formation of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, represents a significant strategy in crystal engineering to enhance the physicochemical properties of APIs, such as solubility and dissolution rate. For this compound, a Biopharmaceutics Classification System (BCS) Class II drug with low solubility and high permeability, improving its dissolution characteristics is a key objective. amazonaws.com Scalable methodologies for co-crystal formation are essential for translating laboratory-scale discoveries into viable pharmaceutical products.
Several techniques have been explored for the preparation of fimasartan co-crystals, with a focus on scalability and industrial applicability.
Solvent Evaporation: This is a widely used and straightforward method for producing co-crystals. It involves dissolving the API and a co-former in a suitable solvent or solvent mixture, followed by the evaporation of the solvent to induce co-crystallization. For fimasartan, a co-crystal with L-Proline was successfully obtained using a solvent evaporation technique with a methanol and water mixture. amazonaws.com While effective at the lab scale, direct scalability can be challenging due to the large volumes of solvents required and the difficulty in controlling crystal size and morphology during large-scale evaporation.
Supercritical Fluid Extraction (SFE): As a more scalable and environmentally friendly alternative to solvent evaporation, SFE has been demonstrated for fimasartan co-crystal formation. amazonaws.com This technique utilizes a supercritical fluid, most commonly carbon dioxide, as a solvent. The process involves dissolving the API and co-former in the supercritical fluid and then rapidly reducing the pressure, causing the co-crystal to precipitate. The key advantages of SFE include the use of non-toxic and inexpensive solvents, mild operating temperatures, and the ability to control particle size by manipulating pressure and temperature. A typical SFE process for fimasartan co-crystals involves loading the API and co-former into a sample vessel and then introducing supercritical CO2 at a controlled pressure (e.g., 100 bar) and temperature (e.g., 80 °C). amazonaws.com
Other Scalable Methods: Beyond the techniques specifically reported for fimasartan, other methodologies with high potential for scalable co-crystal production include:
Cooling Crystallization: This method relies on the temperature-dependent solubility of the API and co-former. A saturated solution of both components is prepared at an elevated temperature and then cooled, leading to supersaturation and subsequent co-crystallization.
Antisolvent Crystallization: In this technique, an antisolvent (a solvent in which the API and co-former are poorly soluble) is added to a solution of the components, causing a rapid decrease in solubility and inducing co-crystal precipitation.
Slurry Conversion: This method involves suspending the API in a solution containing the co-former. Over time, the less stable solid form dissolves and the more stable co-crystal precipitates. This technique is particularly useful for screening and can be scaled up.
The choice of a scalable co-crystallization method depends on various factors, including the physicochemical properties of the API and co-former, the desired crystal attributes, and economic and environmental considerations.
Advanced Solid Form Characterization Techniques
A thorough characterization of the solid form of this compound is crucial to ensure its quality, stability, and performance. A suite of advanced analytical techniques is employed to probe the crystalline structure, thermal behavior, and other physical properties of the compound.
Powder X-ray Diffraction (PXRD) and Single Crystal X-ray Diffraction (SCXRD)
X-ray diffraction techniques are fundamental in the solid-state characterization of pharmaceuticals, providing definitive information about the crystal structure.
Single Crystal X-ray Diffraction (SCXRD) provides the most detailed information about the crystal structure, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice at an atomic level. amazonaws.com While SCXRD studies have been conducted on co-crystals of this compound to confirm their single-crystal formation, specific crystallographic data for the trihydrate form itself is not detailed in the provided search results. amazonaws.com
Below is a representative table of PXRD peaks for a crystalline form of fimasartan potassium.
| Diffraction Angle (2θ) |
| 6.67° |
| 7.62° |
| 11.03° |
| 15.32° |
| 16.49° |
| 20.12° |
| 25.65° |
| 27.28° |
| Note: These specific peaks are reported for the monohydrate form. google.comgoogle.com |
Thermal Analysis (Differential Scanning Calorimetry, Thermogravimetric Analysis)
Thermal analysis techniques are employed to study the physical and chemical changes that occur in a material as a function of temperature.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC thermograms can reveal information about melting, crystallization, and other phase transitions. A patent for fimasartan potassium salt trihydrate shows a DSC curve and reports a melting point of 265 °C. google.comepo.org This sharp endothermic peak is indicative of a crystalline material.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. TGA is particularly useful for determining the water content in hydrated pharmaceutical compounds. For a trihydrate, a weight loss corresponding to the three water molecules is expected upon heating. While a specific TGA thermogram for the trihydrate is not provided in the search results, it is a critical technique for confirming the hydration state and assessing the thermal stability of this compound. A patent does mention that the trihydrate form can be converted to an anhydride when dried at 60 °C for 24 hours. ijprajournal.com
A representative table of thermal analysis data is provided below.
| Thermal Analysis Technique | Observation |
| Differential Scanning Calorimetry (DSC) | Melting Point: 265 °C google.comepo.org |
| Thermogravimetric Analysis (TGA) | Dehydration occurs upon heating. ijprajournal.com |
Vibrational Spectroscopies (Fourier-Transform Infrared Spectroscopy)
Vibrational spectroscopy probes the molecular vibrations of a material and provides information about the functional groups present and their chemical environment.
Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and non-destructive technique that measures the absorption of infrared radiation by a sample. The resulting spectrum is a unique molecular fingerprint. An FTIR spectrum of a fimasartan sample has been reported with characteristic absorption bands. ijprajournal.com These bands correspond to the stretching and bending vibrations of the various functional groups within the fimasartan molecule.
The following table summarizes some of the observed FTIR absorption bands for a fimasartan sample. ijprajournal.com
| Functional Group | Observed Wavenumber (cm⁻¹) |
| N-H stretching (secondary amine) | 3519.54 |
| O-H stretching | 3336.52 |
Microscopic Imaging Techniques (Scanning Electron Microscopy, Transmission Electron Microscopy)
Microscopic imaging techniques are used to visualize the surface morphology and internal structure of solid particles.
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of a material, revealing information about particle size, shape, and texture.
Transmission Electron Microscopy (TEM) allows for the visualization of the internal structure of a material at a very high resolution.
While SEM and TEM have been utilized to characterize co-crystals of this compound, specific morphological descriptions of the trihydrate form itself are not detailed in the provided search results. amazonaws.com These techniques are crucial for understanding the physical properties of the API that can impact formulation and processing.
Dynamic Vapor Sorption (DVS)
Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the amount and rate of solvent vapor uptake by a sample. It is a powerful tool for studying the hygroscopicity, stability, and amorphous content of pharmaceutical solids. DVS analysis is particularly important for hydrated compounds like this compound to understand its behavior under different humidity conditions. Stability studies of this compound co-crystals have been conducted using DVS. amazonaws.com A DVS isotherm plot, which shows the equilibrium moisture content as a function of relative humidity, can reveal the critical humidity points at which hydration or dehydration occurs. This information is vital for determining appropriate storage and handling conditions to maintain the desired solid form of the drug.
Advanced Analytical Methodologies and Validation for Fimasartan Potassium Trihydrate
Chromatographic Method Development and Validation
Chromatographic techniques are paramount in the analysis of fimasartan (B1672672), ensuring specificity, sensitivity, and accuracy. Various methods, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), have been developed and validated for different analytical purposes.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of fimasartan. Its versatility allows for quantitative determination, analysis in the presence of other compounds, and assessment of stability.
Reversed-Phase HPLC (RP-HPLC) for Quantitative Determination
RP-HPLC methods are commonly employed for the routine quality control of fimasartan in bulk and pharmaceutical dosage forms. These methods are valued for their precision and accuracy. ijpsjournal.com A typical RP-HPLC method involves a C18 column and a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer. innovareacademics.inresearchgate.net
One validated method utilized a Primacel C18 column with a mobile phase of acetonitrile (B52724) and 0.1% orthophosphoric acid (80:20, v/v) at a flow rate of 0.8 ml/min. innovareacademics.inresearchgate.net Detection was carried out at 265 nm, with fimasartan eluting at a retention time of 2.4 minutes. innovareacademics.inresearchgate.netwjpst.com The method demonstrated linearity in the concentration range of 5-30 μg/ml. innovareacademics.inresearchgate.netwjpst.com
Interactive Table: Chromatographic Conditions for Quantitative RP-HPLC Analysis of Fimasartan
| Parameter | Condition 1 |
| Column | Primacel C18 (150 mm × 4.6 mm, 5 μm) innovareacademics.inresearchgate.net |
| Mobile Phase | Acetonitrile: 0.1% Orthophosphoric Acid (80:20, v/v) innovareacademics.inresearchgate.net |
| Flow Rate | 0.8 ml/min innovareacademics.inresearchgate.netwjpst.com |
| Detection Wavelength | 265 nm innovareacademics.inresearchgate.netwjpst.com |
| Retention Time | 2.4 min innovareacademics.inresearchgate.netwjpst.com |
| Linearity Range | 5-30 μg/ml innovareacademics.inresearchgate.netwjpst.com |
Simultaneous Estimation in Complex Matrices (e.g., with co-administered compounds)
Fimasartan is often co-administered with other antihypertensive drugs, necessitating the development of analytical methods for their simultaneous estimation. RP-HPLC methods have been successfully developed and validated for the concurrent analysis of fimasartan with compounds such as chlorthalidone, cilnidipine, and rosuvastatin. irjpms.comcuestionesdefisioterapia.comijcrt.org
For the simultaneous estimation of Fimasartan Potassium Trihydrate and Chlorthalidone, a method was developed using a Prontosil C18 column and a gradient mobile phase of Potassium Phosphate (B84403) Buffer (pH 3) and acetonitrile. irjpms.com The detection wavelength was set at 230 nm, with retention times of 5.0 and 2.6 minutes for fimasartan and chlorthalidone, respectively. irjpms.com
Another method for the simultaneous analysis of this compound and Cilnidipine employed a Kromasil C18 column with an isocratic mobile phase of Methanol (B129727) and 0.1% OPA in water (80:20% v/v). cuestionesdefisioterapia.com Detection was performed at 223 nm, yielding retention times of 3.57 min for fimasartan and 7.99 min for cilnidipine. cuestionesdefisioterapia.com
Interactive Table: RP-HPLC Methods for Simultaneous Estimation of Fimasartan with Co-administered Drugs
| Co-administered Drug | Column | Mobile Phase | Flow Rate | Detection Wavelength | Retention Time (Fimasartan) | Retention Time (Co-administered Drug) |
| Chlorthalidone | Prontosil C18 (250 mm × 4.6 mm, 5µm) irjpms.com | Potassium Phosphate Buffer (pH 3) and Acetonitrile (Gradient) irjpms.com | 1.5 ml/min irjpms.com | 230 nm irjpms.com | 5.0 min irjpms.com | 2.6 min irjpms.com |
| Cilnidipine | Kromasil C18 (250 mm × 4.6 mm, 5 μm) cuestionesdefisioterapia.com | Methanol: 0.1% OPA in water (80:20% v/v) cuestionesdefisioterapia.com | 1.0 mL/min cuestionesdefisioterapia.com | 223 nm cuestionesdefisioterapia.com | 3.57 min cuestionesdefisioterapia.com | 7.99 min cuestionesdefisioterapia.com |
| Rosuvastatin | C18 column (250 mm x 4.6 mm) ijcrt.org | Buffer (pH 3.0):Methanol (60:40) ijcrt.org | 1.0 ml/min ijcrt.org | 243 nm ijcrt.org | 3.9 min ijcrt.org | 6.1 min ijcrt.org |
Development of Stability-Indicating RP-HPLC Methods
Stability-indicating methods are crucial to ensure that the analytical method can accurately measure the active ingredient without interference from degradation products. ijpsjournal.com For fimasartan, stability-indicating RP-HPLC methods have been developed by subjecting the drug to various stress conditions such as acid, alkali, oxidative, and photolytic degradation. wjpst.comijcrt.org
In one study, a stability-indicating method was developed where fimasartan was exposed to 0.1N HCl and 0.1N NaOH. ijpsjournal.com The developed RP-HPLC method was able to separate the fimasartan peak from the peaks of the degradation products, demonstrating its specificity and stability-indicating nature. ijpsjournal.comwjpst.comijcrt.org The method was validated according to ICH guidelines and was found to be precise, accurate, and specific. wjpst.com
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that offers higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC. mdpi.com A UPLC-MS/MS method was developed for the determination of fimasartan in human plasma, demonstrating a linear response from 3 to 1000 ng/mL. nih.gov This highlights the suitability of UPLC for bioanalytical applications where high sensitivity is required. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
LC-MS/MS is a powerful technique for trace analysis due to its high sensitivity and selectivity. It is the method of choice for pharmacokinetic studies of fimasartan in biological matrices like plasma. nih.govnih.govnih.gov
A validated LC-MS/MS method for the quantification of fimasartan in human plasma utilized a simple protein precipitation for sample extraction. nih.gov The analysis was performed on a Phenyl-Hexyl column with a gradient mobile phase. nih.gov Detection was achieved using multiple reaction monitoring (MRM) mode. nih.govnih.gov This method showed a lower limit of quantification (LLOQ) of 0.5 ng/mL and was successfully applied to pharmacokinetic studies. nih.gov Another study reported an LLOQ of 0.2 ng/mL for both fimasartan and its active metabolite in rat plasma. nih.gov
Interactive Table: LC-MS/MS Method Parameters for Fimasartan Analysis in Human Plasma
| Parameter | Condition 1 | Condition 2 |
| Extraction Method | Protein Precipitation with acetonitrile nih.gov | Protein Precipitation with acetonitrile nih.gov |
| Column | Phenyl-Hexyl (50 mm × 2.0 mm, 5 µm) nih.gov | Not specified |
| Mobile Phase | Gradient (Water with 0.1% formic acid and Acetonitrile with 0.1% formic acid) nih.gov | Not specified |
| Flow Rate | 0.25 mL/min nih.gov | Not specified |
| Detection Mode | MRM (m/z 500.2 → 221.2 for fimasartan) nih.gov | MRM (m/z 502.2 → 207.1 for fimasartan) nih.gov |
| Linearity Range | 0.5-500 ng/mL nih.gov | 3-1000 ng/mL nih.gov |
| LLOQ | 0.5 ng/mL nih.gov | 3 ng/mL nih.gov |
Spectrophotometric Method Development and Validation
Spectrophotometry, a cornerstone of pharmaceutical analysis, offers a range of techniques for the determination of this compound. These methods are often favored for their simplicity, speed, and cost-effectiveness compared to more complex techniques like HPLC. ijfans.org
Ultraviolet (UV) Spectrophotometry
UV spectrophotometry is a widely used method for the quantitative analysis of fimasartan. The principle of this technique lies in the measurement of the amount of ultraviolet light absorbed by a substance, which is directly proportional to its concentration. For this compound, studies have established that when dissolved in solvents like water or methanol, it exhibits a maximum absorbance (λmax) at specific wavelengths, typically around 230 nm, 240 nm, or 261 nm, depending on the solvent used. ijfans.orgijariie.comajprd.com This characteristic absorption spectrum allows for its quantification.
The development of a UV spectrophotometric method involves identifying the λmax, which provides the highest sensitivity for the analysis. The method is then validated to ensure its performance characteristics are suitable for its intended purpose. ijariie.comresearchgate.net
Derivative Spectrophotometry (Zero Order and First Order)
To enhance the selectivity and resolve issues with interfering substances, derivative spectrophotometry is employed. This technique involves calculating the first or higher-order derivative of the absorbance spectrum with respect to wavelength. The first-order derivative spectrum of fimasartan can be used for its quantification, often utilizing a zero-crossing technique. ijfans.orgnih.gov This approach can effectively minimize interference from excipients that might be present in pharmaceutical formulations, thereby improving the accuracy of the measurement. nih.gov
Research has demonstrated the successful application of both zero-order and first-order derivative spectrophotometry for the analysis of this compound. ijfans.orgijfans.org These methods provide an alternative to conventional UV spectrophotometry, particularly when dealing with complex sample matrices.
Area Under Curve (AUC) Methodologies
The Area Under the Curve (AUC) method is another valuable spectrophotometric technique for the quantification of fimasartan. Instead of relying on the absorbance at a single wavelength, the AUC method calculates the integrated area under the absorbance spectrum between two selected wavelengths. ijfans.org This approach can offer better precision and accuracy, as it is less susceptible to noise and wavelength shifts.
Studies have successfully developed and validated AUC methods for the determination of this compound in bulk and in-house tablet formulations. ijfans.orgijfans.org These methods have been shown to be simple, sensitive, accurate, and precise, making them suitable for routine quality control analysis. ijfans.org
Method Validation Principles and Implementation (ICH Guidelines)
The validation of analytical methods is a critical process in the pharmaceutical industry, ensuring that a method is reliable and suitable for its intended use. The International Council on Harmonisation (ICH) provides a comprehensive set of guidelines (specifically Q2(R1)) for the validation of analytical procedures. researchgate.netijfans.orgresearchgate.netresearchgate.netwjpst.comajpaonline.com
Specificity and Selectivity Assessment
Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or excipients. ich.org For spectrophotometric methods, specificity is often demonstrated by showing that there is no interference from the blank (diluent) or placebo at the analytical wavelength of the drug. irjpms.com In the case of fimasartan, studies have confirmed the specificity of developed methods by observing no interference from common tablet excipients. ijariie.comijprajournal.com This ensures that the measured absorbance is solely due to fimasartan.
Linearity and Calibration Range Determination
Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. researchgate.netijfans.orgresearchgate.netresearchgate.netwjpst.com The calibration range is the interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.netijfans.orgresearchgate.netresearchgate.netwjpst.com
For this compound, various studies have established the linearity of spectrophotometric methods over specific concentration ranges. The correlation coefficient (r²), a measure of the goodness of fit of the calibration curve, is a key parameter in assessing linearity. A value close to 1 indicates a strong linear relationship.
Here is a summary of linearity data from different studies:
| Method Type | Solvent/Mobile Phase | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Zero & First Order Derivative, AUC | Water | 3-21 | >0.999 | ijfans.orgijfans.org |
| RP-HPLC | Acetonitrile & 0.02 M Potassium Dihydrogen Phosphate Buffer (pH 3.0) | 6-36 | 0.9990 | researchgate.net |
| RP-HPLC | Phosphate Buffer (pH 5.0) & Acetonitrile (60:40 v/v) | 6-36 | 0.9983 | ijprajournal.com |
| RP-HPLC | Methanol: Acetonitrile: Potassium Dihydrogen Phosphate buffer (pH 3) | 15-90 | 0.9992 | researchgate.net |
| UV Spectrophotometry | Methanol | 10-50 | 0.999 | ijariie.com |
| RP-HPLC | Acetonitrile & 0.1% Orthophosphoric Acid (80:20 v/v) | 5-30 | Not specified | wjpst.com |
| UV Spectrophotometry | Methanol | Not specified | 0.999 | ajprd.com |
These validated spectrophotometric methods provide reliable and accessible tools for the routine quality control of this compound, ensuring the consistency and quality of this important cardiovascular medication.
Accuracy and Precision Evaluation
The accuracy and precision of an analytical method are fundamental parameters in its validation, demonstrating its reliability for the quantification of this compound. Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of scatter between a series of measurements.
Accuracy is typically evaluated by determining the recovery of a known amount of analyte spiked into a placebo matrix. irjpms.com Studies on this compound have consistently shown high recovery rates, indicating a high degree of accuracy for the developed analytical methods. For instance, in one RP-HPLC method, accuracy was assessed by spiking the placebo with this compound at 50%, 100%, and 150% of the test concentration. irjpms.com The mean recovery was found to be within the acceptable limits of 98% to 102%, affirming the method's accuracy. irjpms.com Another HPLC method for the simultaneous estimation of this compound and Cilnidipine reported accuracy between 99.51% and 101.65%. researchgate.net Similarly, UV-spectrophotometric methods have also demonstrated excellent accuracy, with percent recovery values well within the acceptable limit of less than 2% RSD. ijfans.org
Precision is assessed at different levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision or ruggedness), and reproducibility. irjpms.com For this compound, precision is demonstrated by the low relative standard deviation (%RSD) of the results. Repeatability is confirmed when the %RSD of six standard mixture injections is less than 2. irjpms.com Intermediate precision, or ruggedness, is established by having different analysts, using different instruments and columns on different days, analyze the same batch sample. irjpms.com Across various studies, the %RSD for precision has been consistently low, with values often below 2%, which meets the validation acceptance criteria set by the International Council on Harmonisation (ICH). irjpms.comijfans.org
Detailed findings from various studies on the accuracy and precision of this compound quantification are presented below.
Table 1: Accuracy and Precision Data for this compound Analytical Methods
| Analytical Method | Parameter | Concentration Level / Type | Result | Source |
|---|---|---|---|---|
| RP-HPLC | Accuracy (% Recovery) | 50%, 100%, 150% | 98% - 102% | irjpms.com |
| Precision (%RSD) | Repeatability | < 2% | irjpms.com | |
| RP-HPLC (with Cilnidipine) | Accuracy (% Recovery) | - | 99.51% - 101.65% | researchgate.net |
| Precision (%RSD) | - | - | - | |
| UV-Spectrophotometry | Accuracy (% Recovery) | 80%, 100%, 120% | %RSD < 2% | ijfans.org |
| Precision (%RSD) | Intra-day & Inter-day | < 2% | ijfans.org |
Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial performance characteristics in analytical method validation, defining the sensitivity of the method. The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. ijpsjournal.com The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. ijpsjournal.com
These parameters are typically calculated using the standard deviation of the response and the slope of the calibration curve. The common formulas used are LOD = 3.3 σ/S and LOQ = 10 σ/S, where 'σ' is the standard deviation of the intercept of the calibration plot and 'S' is the average of the slopes of the calibration plot. irjpms.com
For this compound, various analytical methods have established LOD and LOQ values that demonstrate their suitability for detecting and quantifying the compound at low concentrations. For example, one RP-HPLC method determined the LOD and LOQ for this compound to be 1.37 µg/mL and 4.16 µg/mL, respectively. irjpms.com Another study, also using an HPLC method, reported an LOD of 0.97 µg/mL and an LOQ of 2.95 µg/mL. researchgate.net UV-spectrophotometric methods have also been developed and validated, yielding different LOD and LOQ values depending on the specific technique (e.g., zero-order, first-order derivative). For one such method, the LOD and LOQ were found to be 0.14 µg/mL and 0.33 µg/mL, respectively, indicating high sensitivity. ijfans.org
A summary of LOD and LOQ values from different analytical methods for this compound is provided in the table below.
Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ) for this compound
| Analytical Method | Parameter | Value (µg/mL) | Source |
|---|---|---|---|
| RP-HPLC | LOD | 1.37 | irjpms.com |
| LOQ | 4.16 | irjpms.com | |
| RP-HPLC (with Cilnidipine) | LOD | 0.97 | researchgate.net |
| LOQ | 2.95 | researchgate.net | |
| UV-Spectrophotometry (Method A) | LOD | 0.14 | ijfans.org |
| LOQ | 0.33 | ijfans.org | |
| UV-Spectrophotometry (Method B) | LOD | 0.59 | ijfans.org |
| LOQ | 1.81 | ijfans.org |
Robustness and Ruggedness Assessment
Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. irjpms.com It is evaluated by intentionally altering experimental conditions and observing the effect on the results. For HPLC methods, these variations might include changes in the flow rate of the mobile phase, the column oven temperature, or the pH of the buffer. irjpms.com In one study, the robustness of an HPLC method for this compound was tested by varying the flow rate (± 0.2 ml/min) and the column oven temperature (± 2°C). irjpms.com The results, measured as % Assay and %RSD, showed that the method was robust to these small changes, with the %RSD remaining well within the acceptable limit of NMT 2%. irjpms.com
Ruggedness , often considered as part of intermediate precision, assesses the reproducibility of an analytical method under a variety of normal test conditions. irjpms.comijfans.org This can include using different instruments, different analysts, and performing the analysis on different days. irjpms.com The ruggedness of a method is demonstrated by a low %RSD between the different sets of conditions. For both HPLC and UV-spectrophotometric methods for this compound, ruggedness has been established with %RSD values of less than 2, indicating that the methods are reliable and transferable between different laboratory setups. irjpms.comijfans.org
The table below details the parameters tested during a robustness study of an HPLC method for this compound.
Table 3: Robustness Data for this compound by RP-HPLC
| Parameter | Variation | Mean % Assay | %RSD | Acceptance Limit | Source |
|---|---|---|---|---|---|
| Flow Rate | 1.2 ml/min | 99.2 | 0.206 | %RSD NMT 2% | irjpms.com |
| 1.4 ml/min (Nominal) | 99.7 | ||||
| 1.6 ml/min | 99.5 | ||||
| Column Oven Temperature | 38 °C | 100.2 | 0.748 | %RSD NMT 2% | irjpms.com |
| 42 °C | 101.2 |
Impurity Profiling and Degradation Pathway Elucidation of Fimasartan Potassium Trihydrate
Identification and Structural Characterization of Degradation Products
The identification and characterization of degradation products are paramount in understanding the stability of a drug substance. ajrconline.org For fimasartan (B1672672), this involves the isolation of impurities formed under various stress conditions and the determination of their chemical structures using advanced analytical techniques. rasayanjournal.co.inresearchgate.net
Isolation and Characterization of Major Oxidative Impurities
Forced degradation studies have revealed that fimasartan is particularly susceptible to oxidative stress. rasayanjournal.co.inresearchgate.net In one study, a major unknown oxidative degradation impurity was identified through liquid chromatography-mass spectrometry (LC-MS). rasayanjournal.co.in This impurity was subsequently isolated using preparative high-performance liquid chromatography (HPLC). rasayanjournal.co.inresearchgate.net The isolated impurity was obtained as a colorless solid and further purified by recrystallization. researchgate.net Analysis of the purified fraction by analytical HPLC confirmed the complete removal of the parent fimasartan drug, ensuring the purity of the degradation product for subsequent structural elucidation. researchgate.netresearchgate.net
Spectroscopic Elucidation (NMR, MS/MS, IR) of Impurity Structures
A combination of spectroscopic techniques is employed to definitively characterize the structure of isolated impurities. nih.govspectroscopyonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR, along with Distortionless Enhancement by Polarization Transfer (DEPT), are utilized to compare the spectral data of the degradation product with that of fimasartan. rasayanjournal.co.inresearchgate.net In the case of the major oxidative impurity, ¹H NMR showed that the number of protons remained the same as in the parent fimasartan molecule. rasayanjournal.co.inresearchgate.net However, ¹³C NMR was crucial in identifying a key structural change. The spectrum of fimasartan shows a characteristic signal for the thione (-C=S) group carbon at approximately 199 ppm. rasayanjournal.co.inresearchgate.net In the degradation product, this signal disappears and a new signal appears at around 168.98 ppm, which is indicative of a carbonyl group (-C=O). rasayanjournal.co.inresearchgate.net DEPT spectra further confirmed the presence of the same number of methyl and methylene (B1212753) groups in both fimasartan and its degradation product. rasayanjournal.co.inresearchgate.net
Mass Spectrometry (MS/MS): LC-MS analysis of the oxidatively stressed sample revealed a protonated molecular ion for the degradation impurity at m/z 486, whereas fimasartan showed a protonated molecular ion at m/z 502. rasayanjournal.co.inresearchgate.net This mass difference of 16 amu strongly suggests the replacement of a sulfur atom with an oxygen atom. rasayanjournal.co.inresearchgate.net
Infrared (IR) Spectroscopy: IR spectral data provides further evidence for the structural change. The IR spectrum of the degradation product shows the disappearance of the thione (-C=S) functional group absorption (around 1230 cm⁻¹) and the appearance of a new absorption band for a carbonyl functional group (at 1651 cm⁻¹). rasayanjournal.co.inresearchgate.net
Based on the collective spectroscopic data, the major oxidative degradation impurity of fimasartan was characterized as 2-(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N,N-dimethylacetamide. rasayanjournal.co.inresearchgate.net
Forced Degradation Studies and Stability Assessment
Forced degradation studies, also known as stress testing, are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. researchgate.netresearchgate.net These studies expose the drug to conditions more severe than accelerated stability testing, including acid and base hydrolysis, oxidation, photolysis, and thermal stress. ajrconline.orgresearchgate.net
In the case of fimasartan, significant degradation has been observed under oxidative conditions. rasayanjournal.co.inresearchgate.net One study utilized 30% hydrogen peroxide to induce oxidative degradation, leading to the formation of the major impurity discussed previously. researchgate.net The extent of degradation can be monitored by a stability-indicating HPLC method, which separates the degradation products from the parent drug. researchgate.net For instance, under specific oxidative stress conditions, fimasartan showed a maximum degradation of 75.4%, with the degradation product eluting at a different retention time than the parent compound. researchgate.net
The results from forced degradation studies are crucial for understanding the chemical behavior of the molecule, which in turn aids in the development of stable formulations and appropriate packaging. researchgate.net
Investigation of Impurity Formation Mechanisms
Understanding the mechanisms by which impurities are formed is vital for controlling their levels in the final drug product. Impurities in fimasartan can arise from the manufacturing process (process-related impurities) or from the degradation of the drug substance upon exposure to environmental factors (degradation impurities). veeprho.com
The formation of the major oxidative impurity is a prime example of a degradation pathway. The mechanism involves the oxidation of the thione group in the fimasartan molecule to a carbonyl group. rasayanjournal.co.in This conversion from a thioamide to an amide is a key transformation observed under oxidative stress.
Other process-related impurities have also been identified. For example, during the synthesis of fimasartan, the alkylation of a lactam-containing starting material can lead to the formation of an O-alkylation impurity due to steric hindrance. google.com This impurity can further decompose under alkaline conditions to generate impurity A. google.com Another impurity, impurity B, can be formed from an esterification impurity present in a starting material, which does not undergo the subsequent thio-reaction under the process conditions. google.com Impurities C and D can be generated from impurities present in another starting material that participate in the subsequent synthetic steps. google.com
Development and Utility of Impurity Reference Standards
Impurity reference standards are highly purified compounds that are used as references for the identification and quantification of impurities in a drug substance. weblivelink.com The availability of these standards is essential for the validation of analytical methods, quality control during manufacturing, and for submission in regulatory filings like Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF). weblivelink.com
For fimasartan, several impurity reference standards are available from various suppliers. veeprho.comweblivelink.com These include both process-related and degradation impurities. The development of these standards involves the synthesis and purification of the impurity, followed by comprehensive characterization to confirm its identity and purity. google.comgoogle.com These characterized reference standards are then used in routine quality control to ensure that the levels of impurities in batches of fimasartan potassium trihydrate comply with the stringent limits set by regulatory agencies like the Food and Drug Administration (FDA) and the European Medicines Agency (EMA). veeprho.com
Preclinical Pharmacological Investigations of Fimasartan
Molecular Mechanism of Action Studies
In Vitro Receptor Binding Affinity and Selectivity Assays
In vitro studies are crucial for determining the binding affinity and selectivity of a drug candidate for its target receptor. While specific binding affinity (Ki or IC50 values) data for fimasartan (B1672672) from publicly available research is limited, its development as a selective AT1 receptor antagonist was the result of extensive in vitro and in vivo screening of numerous synthetic derivatives. nih.gov This rigorous selection process ensured its high selectivity for the AT1 receptor over the AT2 receptor and other potential off-target sites. nih.govnih.gov
Pharmacodynamic Effects in Animal Models
Cardiovascular System Modulation (e.g., Vasodilation)
In animal models, fimasartan has demonstrated significant effects on the cardiovascular system. Its primary pharmacodynamic effect is the reduction of blood pressure through the blockade of Angiotensin II-induced vasoconstriction. drugbank.com Studies in animal models of myocardial infarction have shown that fimasartan treatment can preserve left ventricular function and reduce the size of the infarct. nih.gov For instance, in a rat model of myocardial infarction, a 10 mg/kg dose of fimasartan led to a notable improvement in perfusion defect size. nih.gov Furthermore, in a zebrafish model of heart failure, fimasartan was observed to enhance cardiovascular function. researchgate.net
Organ-Protective and Pleiotropic Effects (Beyond Hemodynamic Control)
Beyond its primary role in blood pressure regulation, fimasartan has been shown to exert protective effects on various organs, suggesting pleiotropic actions that are independent of its hemodynamic effects. nih.govnih.gov
The unilateral ureteral obstruction (UUO) model is a well-established experimental model used to study renal inflammation and fibrosis. nih.govkrcp-ksn.org In mice with UUO, fimasartan treatment has been shown to attenuate renal injury. nih.govmedsci.org This protective effect is attributed to its ability to reduce the activation of the renin-angiotensin system (RAS) and decrease oxidative stress. nih.gov
Specifically, fimasartan treatment in UUO mice led to a decrease in markers of inflammation and fibrosis. nih.govmedsci.org For example, there was a reduction in the infiltration of F4/80-positive cells (macrophages) and a decrease in the expression of α-smooth muscle actin (α-SMA), a marker for myofibroblasts which contribute to fibrosis. nih.govmedsci.org
The renoprotective effects of fimasartan in the UUO model appear to be independent of its blood pressure-lowering effects, as the dosage used in these studies did not significantly alter systemic blood pressure. nih.gov Instead, the mechanisms are linked to the downregulation of the AT1 receptor and subsequent inhibition of NADPH oxidase (Nox) enzymes, specifically Nox1, Nox2, and Nox4, which are key sources of reactive oxygen species (ROS). nih.govmedsci.org By mitigating RAS activation and oxidative stress, fimasartan helps to reduce renal inflammation and fibrosis. nih.gov
Interactive Table: Effects of Fimasartan in a Murine UUO Model
| Parameter | UUO Control Group | UUO + Fimasartan Group | P-value |
|---|---|---|---|
| F4/80-positive cells/0.5 mm² | 34.9 ± 7.1 | 20.2 ± 4.3 | P = 0.026 |
| Hydroxyproline (µg/mg wet kidney weight) | 9.13 ± 3.40 | 6.27 ± 2.12 | P = 0.042 |
| AT1R protein expression | Significantly increased | Significantly attenuated | P = 0.012 |
| Nox1 protein expression | Significantly increased | Significantly attenuated | P = 0.043 |
| Nox2 protein expression | Significantly increased | Significantly attenuated | P = 0.039 |
Data adapted from a study on the effects of fimasartan in a murine model of unilateral ureteral obstruction. medsci.org
Attenuation of Cardiac Hypertrophy, Fibrosis, and Remodeling
Preclinical studies have demonstrated the potential of fimasartan to mitigate adverse cardiac remodeling following ischemic events. In a rat model of myocardial infarction (MI), fimasartan treatment was shown to attenuate cardiac remodeling and dysfunction. nih.gov
A study involving Sprague-Dawley rats with surgically induced MI revealed that fimasartan treatment, initiated 24 hours post-infarction and continued for seven weeks, resulted in significant improvements in cardiac function and structure compared to an untreated MI group. nih.gov Rats treated with fimasartan exhibited a higher mean ejection fraction and a lower left ventricular end-diastolic diameter, indicating better-preserved systolic function and reduced cardiac dilation. nih.gov Furthermore, the infarct size was notably smaller in the fimasartan-treated group. nih.gov
Gene expression analysis through microarrays identified that fimasartan downregulated genes associated with fibrosis and inflammation. nih.gov Specifically, western blot assays showed that fimasartan suppressed phospho-ERM and RhoA, proteins implicated in fibrosis and LV remodeling. nih.gov The treatment also reduced the activity of Rho kinase, which is involved in cardiac hypertrophy and the release of pro-inflammatory cytokines. nih.gov
Table 1: Effect of Fimasartan on Cardiac Function and Remodeling in a Rat MI Model
| Parameter | MI-only Group | MI + Fimasartan Group | P-value |
|---|---|---|---|
| Mean Ejection Fraction | 51.3 ± 14.8% | 66.3 ± 12.5% | P = 0.002 |
| Left Ventricular End-Diastolic Diameter | 9.91 ± 1.43 mm | 9.14 ± 1.11 mm | P = 0.045 |
| Infarct Size | Larger | Smaller | P < 0.05 |
Data sourced from a 7-week study in rats following induced myocardial infarction. nih.gov
Antioxidant Pathway Modulation and Nrf2 Involvement
Fimasartan has been shown to exert protective effects by modulating oxidative stress, partly through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov Nrf2 is a key transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes, playing a crucial role in the cellular defense against oxidative stress. nih.govscilit.com
In a mouse model of renal fibrosis induced by unilateral ureteral obstruction (UUO), fimasartan treatment was found to mitigate renal inflammation, oxidative stress, and fibrosis. nih.gov The protective mechanism appears to involve the upregulation of the Nrf2 signaling pathway. nih.gov Fimasartan treatment inhibited the activation of the renin-angiotensin system (RAS) and the expression of pro-oxidant enzymes like Nox1, Nox2, and Nox4. nih.gov
Concurrently, fimasartan upregulated the renal expression of Nrf2 and its downstream target genes, which are crucial for the antioxidant response. nih.gov This activation led to increased production of endogenous antioxidant enzymes. nih.gov The study suggests that fimasartan may facilitate the dissociation of the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and activate the transcription of these protective genes. nih.gov These findings indicate that fimasartan's organ-protective effects are significantly linked to its ability to bolster cellular antioxidant defenses through the Nrf2 pathway. nih.gov
Table 2: Effect of Fimasartan on Nrf2 Pathway and Antioxidant Enzymes in UUO Mouse Model
| Molecule/Enzyme | Effect of Fimasartan Treatment |
|---|---|
| Nrf2 | Upregulated |
| NQO1 (Nrf2 downstream target) | Upregulated |
| HO-1 (Nrf2 downstream target) | Upregulated |
| GSTa2 & GSTm3 (Nrf2 downstream targets) | Upregulated |
| CuSOD (Antioxidant Enzyme) | Increased Expression |
| MnSOD (Antioxidant Enzyme) | Increased Expression |
| Catalase (Antioxidant Enzyme) | Increased Expression |
Findings from a study on mice with unilateral ureteral obstruction-induced renal injury. nih.gov
Neuroprotective and Anti-apoptotic Effects (e.g., in Ischemic Stroke Models)
Fimasartan has demonstrated neuroprotective and anti-apoptotic properties in various preclinical models of ischemia. These effects are critical in mitigating the secondary brain injury that follows an ischemic event.
In a study using a rat model of transient focal brain ischemia, long-term, low-dose fimasartan treatment improved functional recovery and significantly decreased mortality. nih.gov The neuroprotective effect was linked to a reduction in inflammation, a key process in the pathology of ischemic brain damage. nih.gov Fimasartan was shown to reduce the degradation of IκB and the formation of the inflammatory product COX-2, leading to decreased recruitment of inflammatory cells in the peri-infarct area. nih.gov While this study highlighted the anti-inflammatory mechanism, it also suggested that other pathological pathways, such as apoptosis, could be modulated by fimasartan. nih.gov
Further evidence for fimasartan's anti-apoptotic action comes from studies on ischemia-reperfusion injury in other organs. In a mouse model of ischemic renal injury, fimasartan treatment significantly decreased apoptosis of renal tubular cells. researchgate.net This was evidenced by a reduction in TUNEL-positive cells, decreased activity of the executioner enzyme caspase-3, and a favorable modulation of apoptosis-regulating proteins, with a decrease in the pro-apoptotic protein Bax and an increase in the anti-apoptotic protein Bcl-2. nih.govresearchgate.net Similarly, in a zebrafish model of heart failure, fimasartan treatment prevented apoptotic cell death around the heart, as demonstrated by a suppressed number of TUNEL-positive cells. nih.gov
In the context of brain injury, pretreatment with low-dose fimasartan was also found to alleviate brain damage after intracerebral hemorrhage (ICH) by inhibiting the NLRP3 inflammasome, a key component of the neuroinflammatory response, without significantly lowering mean blood pressure. nih.gov This suggests a direct anti-inflammatory and neuroprotective role within the central nervous system. nih.gov
Collectively, these studies indicate that fimasartan exerts neuroprotective effects through multiple pathways, including the significant attenuation of inflammation and the inhibition of apoptosis, which are crucial for preserving tissue and improving outcomes following ischemic events. nih.govresearchgate.netnih.gov
Preclinical Pharmacokinetic Studies of Fimasartan in Animal Models
Absorption Characteristics
The oral bioavailability of fimasartan (B1672672) has been evaluated in several animal species, with rats and dogs being the primary models. In rats, fimasartan demonstrates moderate oral bioavailability. Studies have reported this value to be in the range of 32.7% to 49.6%. nih.govresearchgate.net Another investigation in rats found a similar range of 32.8% to 44.7% when administered as a solution. rsc.org A population pharmacokinetic model further estimated the median oral bioavailability in rats to be 38.7%, with a range of 20.0% to 59.8%. dovepress.com
In contrast, the oral bioavailability in dogs is considerably lower. When administered as a solution, the bioavailability in dogs was reported to be between 8.0% and 17.3%. rsc.orgnih.gov Pharmacokinetic modeling corroborated this, showing a median bioavailability of 7.13% to 15.4%, depending on the specific formulation used. dovepress.com
| Animal Species | Oral Bioavailability (%) | Source(s) |
|---|---|---|
| Rat | 32.7 - 49.6 | nih.govresearchgate.net |
| Rat (Solution) | 32.8 - 44.7 | rsc.org |
| Rat (Modeled) | 38.7 (Median) | dovepress.com |
| Dog (Solution) | 8.0 - 17.3 | rsc.orgnih.gov |
| Dog (Modeled) | 7.13 - 15.4 | dovepress.com |
Following oral administration, fimasartan is known to be rapidly absorbed from the gastrointestinal tract. rsc.orgresearchgate.net A notable characteristic of its plasma concentration-time profile in rats is the appearance of multiple peaks. nih.govresearchgate.net
This phenomenon, often observed as double peaks in plasma concentration, is accompanied by an extended terminal half-life. nih.govresearchgate.net The likely cause for these multiple peaks is enterohepatic recirculation, a process where the drug is excreted via bile into the intestine and subsequently reabsorbed. nih.govresearchgate.net A population pharmacokinetic model developed to characterize this process estimated that the median fraction of a fimasartan dose undergoing recirculation was 76.3% in rats and 33.3% in dogs. dovepress.com This recirculation can lead to a significant increase in the total drug exposure; in rats, the area under the curve (AUC) was predicted to be 4.22 times higher than it would be without this process. dovepress.com
Studies on the regional absorption of fimasartan within the gastrointestinal tract of rats have provided further insight. Using an in situ absorption method, it was determined that fimasartan is absorbed throughout the upper and lower GI tract. The estimated fractions of the total absorbed dose from different segments were approximately 10.9% from the stomach, 27.1% from the duodenum, 40.7% from the small intestine, and 5.4% from the large intestine. rsc.orgnih.gov
Distribution and Protein Binding Investigations
Specific data on the in vitro and ex vivo plasma protein binding percentages of fimasartan in rats and dogs were not available in the reviewed literature. While protein binding is a critical parameter for understanding drug distribution, quantitative values for these specific preclinical species have not been detailed in the accessible research.
Investigations into the distribution of fimasartan into various tissues have been conducted, particularly in rats, to understand its disposition in the body. A study evaluating the maternal-fetal transfer and mammary excretion in pregnant and lactating rats provided quantitative tissue-to-plasma partition coefficients (Kp). nih.gov
Following constant intravenous infusion to achieve steady-state concentrations, the Kp value for the placenta was found to be between 44.6% and 59.0%. nih.gov The distribution into the fetus was lower, with a Kp of 14.9% to 17.0%, and penetration into the amniotic fluid was minimal, with a Kp of 1.3% to 1.7%. nih.gov For lactating rats, the Kp for excretion into milk was determined to be in the range of 10.4% to 15.2%. nih.gov These findings suggest that the transfer of fimasartan into the fetal compartment and milk is relatively low. nih.gov Another study noted that a separate tissue distribution investigation was performed using a destructive sampling method, but specific data from that study were not provided. researchgate.net
Metabolism and Biotransformation Pathways
Fimasartan is considered to be metabolically stable, with the majority of the drug found in circulation as the parent compound. rsc.orgnih.gov Studies indicate that over 90% of the circulating fimasartan moieties in plasma are in the unchanged parent form. rsc.orgnih.gov
Despite its general stability, several metabolites have been identified. The primary metabolic pathways for fimasartan include hydroxylation, hydrolysis, oxidation, and glucuronidation. nih.gov An active metabolite, desulfo-fimasartan, has been identified, but it represents a minor component, accounting for less than 7.2% of the parent drug's exposure. nih.govresearchgate.net
In vitro studies using recombinant enzymes have helped to characterize the specific enzymes involved in fimasartan's metabolism. Cytochrome P450 (CYP) enzymes, but not flavin-containing monooxygenases (FMO), play the major role in its NADPH-dependent metabolism. Specifically, CYP2C9, CYP3A4, and CYP3A5 are involved in the formation of FMS S-oxide. This S-oxide metabolite can be further metabolized to an oxidative desulfurized metabolite (BR-A-557) by CYP3A4 and CYP3A5. Additionally, CYP2C9 has been shown to be exclusively responsible for the n-butyl hydroxylation of fimasartan.
The primary routes of elimination for fimasartan and its metabolites are through fecal and biliary excretion. nih.govresearchgate.netnih.gov After oral administration of radiolabeled fimasartan to rats, the majority of the radioactivity was recovered in the feces. nih.govresearchgate.net In bile duct-cannulated rats, a significant portion of the dose (58.8 ± 14.4%) was excreted into the bile, confirming the importance of this pathway. nih.govresearchgate.net
Identification of Major Metabolites (e.g., Desulfo-fimasartan)
In preclinical animal models, fimasartan is metabolized into several compounds, with desulfo-fimasartan (also known as BR-A-557) being identified as a major metabolite. researchgate.netnih.gov However, it is important to note that despite being a major metabolite, none of the identified metabolites, including desulfo-fimasartan, accounted for more than 7.2% of the systemic exposure of the parent drug in rats. researchgate.netnih.gov This suggests that fimasartan is relatively stable metabolically, with the parent compound being the predominant circulating moiety in plasma. nih.govresearchgate.netnih.gov Other metabolic pathways for fimasartan in rats include hydroxylation, hydrolysis, oxidation, and glucuronidation. researchgate.net
Role of Cytochrome P450 Isoforms in Metabolic Transformations (e.g., CYP3A)
The metabolism of fimasartan is primarily mediated by the cytochrome P450 (CYP) enzyme system. doi.orgnih.govnih.gov In vitro studies using human liver microsomes and recombinant CYP isoforms have identified CYP3A4 as a major enzyme involved in the metabolism of fimasartan. doi.orgnih.gov Specifically, CYP3A4, along with CYP3A5 and CYP2C9, is involved in the formation of fimasartan S-oxide. doi.orgnih.gov This metabolite is then further metabolized to the oxidative desulfurized metabolite, desulfo-fimasartan (BR-A-557), primarily by CYP3A4 and to a lesser extent by CYP3A5. doi.orgnih.gov CYP2C9 has been shown to play an exclusive role in the n-butyl hydroxylation of fimasartan. doi.orgnih.gov
| CYP Isoform | Role in Fimasartan Metabolism |
| CYP3A4 | Formation of Fimasartan S-oxide; Further metabolism to Desulfo-fimasartan. doi.orgnih.gov |
| CYP3A5 | Formation of Fimasartan S-oxide; Minor role in metabolism to Desulfo-fimasartan. doi.orgnih.gov |
| CYP2C9 | Formation of Fimasartan S-oxide; Exclusive role in n-butyl hydroxylation. doi.orgnih.gov |
Comprehensive Metabolite Profiling in Animal Biofluids (e.g., Bile, Feces, Urine)
Metabolite profiling studies in rats using radiolabeled [14C]fimasartan have provided a comprehensive picture of its disposition. researchgate.netnih.gov Following oral administration, the total radioactivity was primarily recovered in feces. researchgate.netnih.gov Analysis of different biofluids revealed the presence of fimasartan and its metabolites. researchgate.netnih.govresearchgate.net In bile-duct cannulated rats, a significant portion of the administered dose was excreted into the bile, indicating the importance of this pathway. researchgate.netnih.gov Radiochromatograms of bile, feces, and urine have confirmed the presence of the parent drug and various metabolites in these matrices. researchgate.netresearchgate.net
Excretion Pathways
The elimination of fimasartan and its metabolites from the body occurs through multiple routes, with a clear predominance of biliary and fecal excretion.
Predominance of Fecal and Biliary Elimination Routes
Preclinical studies in rats have consistently demonstrated that the primary route of elimination for fimasartan is through the feces and bile. researchgate.netnih.govnih.govresearchgate.netnih.govnih.govnih.gov After oral administration of [14C]fimasartan to rats, the majority of the radioactivity was recovered in the feces. researchgate.netnih.gov In bile duct-cannulated rats, approximately 58.8% of an oral radioactive dose was excreted via the bile. researchgate.netnih.gov This extensive biliary excretion is a key factor contributing to the high fecal elimination of the drug. nih.gov
Urinary Excretion Rates in Animal Models
In contrast to the significant fecal and biliary excretion, urinary excretion of fimasartan is minimal in animal models. wikipedia.org Studies in rats have shown that less than 0.01% of an administered dose is excreted as unchanged fimasartan in the urine. researchgate.net This low level of urinary excretion further underscores the primary role of the hepatobiliary system in the elimination of fimasartan.
| Parameter | Finding |
| Primary Excretion Route | Fecal and Biliary. researchgate.netnih.govnih.govresearchgate.netnih.govnih.gov |
| Biliary Excretion | 58.8 ± 14.4% of oral dose in bile duct-cannulated rats. researchgate.netnih.gov |
| Urinary Excretion | < 0.01% of administered dose. researchgate.net |
| Enterohepatic Recirculation | Median fraction of 76.3% undergoing recirculation. nih.govnih.govscispace.com |
Formulation Science and Drug Delivery Systems Academic Perspectives for Fimasartan Potassium Trihydrate
In Vitro Drug Release and Dissolution Studies of Experimental Formulations
In vitro drug release and dissolution studies are critical for evaluating the performance of experimental formulations and for predicting their in vivo behavior. nih.govslideshare.net These studies measure the rate and extent to which the drug is released from the dosage form into a dissolution medium under controlled conditions. nih.govnih.gov
For the fimasartan (B1672672) potassium trihydrate co-crystal formulation (FPT-LP), dissolution studies were conducted in a phosphate (B84403) buffer of pH 6.8. amazonaws.com The results showed a remarkable drug release of 99.95% within 60 minutes, indicating a significant enhancement in the dissolution rate compared to the pure drug. amazonaws.com
The S-SNEDDS formulation of fimasartan, when tested in hard gelatin capsules, also showed a marked increase in the drug's dissolution rate. researchgate.net In vitro dissolution studies demonstrated that 98% of the drug was released within 30 minutes. researchgate.net This rapid release is attributed to the pre-dissolved state of the drug in the nanoemulsion system, which readily disperses in the dissolution medium.
| Formulation | Dissolution Medium | Time (minutes) | Cumulative Drug Release (%) |
| Fimasartan Potassium Trihydrate - L-Proline Co-crystal (FPT-LP) | Phosphate Buffer (pH 6.8) | 60 | 99.95 amazonaws.com |
| This compound S-SNEDDS | Not Specified | 30 | 98 researchgate.net |
Computational and in Silico Approaches in Fimasartan Research
Molecular Modeling and Docking Studies for Receptor Interactions
Molecular modeling and docking studies are pivotal in elucidating the interaction between a drug molecule and its biological target. In the case of fimasartan (B1672672), these computational techniques are employed to understand its binding mechanism to the angiotensin II type 1 (AT1) receptor. This understanding is crucial for optimizing the drug's efficacy and for the design of new, more potent inhibitors.
Docking simulations can predict the preferred binding pose of fimasartan within the active site of the AT1 receptor. These studies often reveal key amino acid residues that form hydrogen bonds and other non-covalent interactions with the fimasartan molecule. nih.govresearchgate.net For instance, the imidazole (B134444) ring, pyrimidinone moiety, and the biphenyl-tetrazole group of fimasartan are all likely to participate in critical interactions that stabilize the drug-receptor complex. The results from these simulations can be correlated with experimental data to validate the binding model. nih.gov
Predictive Analytics in Analytical Method Development
Predictive analytics are increasingly being used to streamline the development of analytical methods for pharmaceuticals. irjpms.comresearchgate.net In the context of fimasartan potassium trihydrate, this can involve predicting optimal conditions for chromatographic separation, such as the composition of the mobile phase in High-Performance Liquid Chromatography (HPLC).
By leveraging algorithms and statistical models, researchers can predict the retention time and resolution of fimasartan and its related substances under various mobile phase conditions. This predictive capability reduces the number of trial-and-error experiments needed, leading to a more efficient and resource-conscious method development process. irjpms.com For example, a model could predict the ideal ratio of acetonitrile (B52724) and a buffer solution to achieve a sharp, well-defined peak for fimasartan, ensuring accurate quantification. researchgate.net
Simulation of Solid-State Interactions
The solid-state properties of an active pharmaceutical ingredient (API) like fimasartan are critical for its stability, solubility, and bioavailability. Computational simulations are employed to investigate and predict these properties, including the formation of co-crystals. amazonaws.com
Co-crystallization is a technique used to enhance the physicochemical properties of a drug by combining it with a coformer in a crystalline lattice. nih.gov Simulations can model the intermolecular interactions, such as hydrogen bonding, between fimasartan and potential coformers. amazonaws.com This allows for the rational selection of coformers that are most likely to form stable and soluble co-crystals. By understanding the binding mechanisms at a molecular level, researchers can design co-crystals with improved dissolution rates and, consequently, better therapeutic performance. amazonaws.comnih.gov The formation of co-crystals can be achieved through various methods, including solvent evaporation and supercritical fluid extraction. amazonaws.com
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. conicet.gov.arresearchgate.netresearchgate.net These models are built by finding a statistical correlation between calculated molecular descriptors and experimentally measured activities or properties. conicet.gov.arresearchgate.net
For fimasartan, QSAR models can be developed to predict the antihypertensive activity of new, structurally similar compounds. conicet.gov.ar By analyzing the structural features that contribute positively or negatively to the activity, medicinal chemists can guide the synthesis of more potent analogues. Similarly, QSPR models can predict various physicochemical properties of fimasartan and its derivatives, such as solubility, lipophilicity, and metabolic stability. researchgate.net These predictions are invaluable in the early stages of drug discovery for prioritizing compounds with favorable drug-like properties. researchgate.netresearchgate.net The development of robust QSAR and QSPR models relies on the quality of the input data and the statistical methods used for model building and validation. researchgate.netelsevierpure.comnih.gov
Q & A
Q. What validated analytical methods are recommended for quantifying Fimasartan Potassium Trihydrate in combination therapies?
A reversed-phase HPLC method using a Symmetry C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of methanol:acetonitrile:phosphate buffer (pH 3.0; 60:05:35% v/v/v) at 1.0 mL/min flow rate is widely validated. Detection at 240 nm achieves retention times of 2.65 min for Fimasartan and 5.51 min for Cilnidipine, with linear ranges of 15–90 µg/mL and 2.5–15 µg/mL, respectively. Accuracy ranges between 99.51–101.65%, and precision (RSD < 2%) meets ICH Q2(R1) criteria .
Q. How should researchers address inter-laboratory variability in pharmacokinetic parameter estimation for Fimasartan?
Standardize protocols using validated HPLC methods with system suitability parameters: asymmetry factor < 2, theoretical plates > 2000, and RSD < 1% for retention time and peak area. Cross-validate results with LC-MS/MS for trace-level quantification (LOD: 0.97 µg/mL, LOQ: 2.95 µg/mL) to ensure reproducibility .
Q. What are the critical pharmacokinetic parameters to monitor in preclinical studies of Fimasartan?
Focus on absorption metrics (Tmax: 0.5–3 h), elimination half-life (t½: 7–10 h), and tissue distribution (high in liver, kidneys, and plasma). Use synthetic mixtures mimicking clinical dose ratios (e.g., 60 µg/mL Fimasartan + 10 µg/mL Cilnidipine) to simulate fixed-dose combinations .
Advanced Research Questions
Q. How can researchers resolve discrepancies in solubility data for Fimasartan across literature sources?
Conduct polarity-based solubility tests in methanol and acetonitrile (reported solvents) under controlled pH (3.0–7.4) and temperature (25–37°C). Validate findings against pharmacopeial standards and use forced degradation studies to identify excipient interactions .
Q. What experimental designs are optimal for investigating Fimasartan’s organoprotective effects beyond antihypertensive action?
Employ rodent models (e.g., Wistar rats) with induced nephrotoxicity (e.g., methotrexate) and measure biomarkers like blood urea nitrogen (BUN), creatinine, malondialdehyde (MDA), and superoxide dismutase (SOD-1). Compare Fimasartan’s efficacy to antioxidants (e.g., α-tocopherol) using dose-response studies (e.g., 10–20 mg/kg/day) .
Q. How can cross-validation between HPLC and spectrophotometric methods improve robustness in Fimasartan analysis?
Perform parallel assays using UV spectrophotometry (λmax: 242–240 nm) and HPLC for synthetic mixtures. Statistically compare linearity (R² > 0.998), recovery rates, and matrix effects (e.g., placebo interference). Use ANOVA to confirm method equivalence .
Q. What strategies mitigate mobile phase instability in HPLC methods for Fimasartan quantification?
Pre-mix and degas mobile phases (methanol:acetonitrile:buffer) daily. Monitor pH drift in phosphate buffers with regular recalibration. Include internal standards (e.g., Rosuvastatin Calcium) to correct retention time variability .
Q. How do researchers validate Fimasartan’s angiotensin II receptor subtype selectivity in novel therapeutic contexts?
Use competitive binding assays with radiolabeled ligands (e.g., [³H]-angiotensin II) on AT1/AT2 receptor-expressing cell lines. Calculate IC50 values and compare to reference ARBs (e.g., losartan). Confirm functional antagonism via calcium flux assays .
Methodological Notes
- Data Contradiction Analysis: Cross-reference solubility and stability data with multiple pharmacopeias (e.g., USP, EP) and replicate conditions from primary literature .
- Experimental Design: For combination therapies, adhere to CDSCO/ICH guidelines for dose proportionality and matrix validation .
- Ethical Compliance: Follow institutional animal ethics protocols (e.g., acclimatization periods, sample size justification) and report ARRIVE guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
